1-(2,5-Dimethylfuran-3-YL)ethane-1-thiol
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Overview
Description
1-(2,5-Dimethylfuran-3-YL)ethane-1-thiol is an organic compound with the molecular formula C8H12OS It is a derivative of furan, a heterocyclic organic compound, and contains a thiol group, which is a sulfur-containing functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethylfuran-3-YL)ethane-1-thiol typically involves the reaction of 2,5-dimethylfuran with ethanethiol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of larger quantities, and additional steps may be included to ensure the purity and quality of the final product. This may involve purification techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethylfuran-3-YL)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or other reduced products.
Substitution: The furan ring and thiol group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiol group may yield disulfides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
1-(2,5-Dimethylfuran-3-YL)ethane-1-thiol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylfuran-3-YL)ethane-1-thiol involves its interaction with molecular targets and pathways in biological systems. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. Additionally, the furan ring can participate in various chemical reactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylfuran: A related compound with similar structural features but lacking the thiol group.
Ethanethiol: A simple thiol compound used in the synthesis of 1-(2,5-Dimethylfuran-3-YL)ethane-1-thiol.
Furan: The parent compound of 2,5-dimethylfuran, which serves as the core structure for this compound.
Uniqueness
This compound is unique due to the presence of both the furan ring and the thiol group, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C8H12OS |
---|---|
Molecular Weight |
156.25 g/mol |
IUPAC Name |
1-(2,5-dimethylfuran-3-yl)ethanethiol |
InChI |
InChI=1S/C8H12OS/c1-5-4-8(7(3)10)6(2)9-5/h4,7,10H,1-3H3 |
InChI Key |
BGNRNPOSZKHOMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(O1)C)C(C)S |
Origin of Product |
United States |
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